molecular formula C12H15ClF3NO B2776817 {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride CAS No. 1955554-54-7

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride

Cat. No.: B2776817
CAS No.: 1955554-54-7
M. Wt: 281.7
InChI Key: RIYIBOAAGYEBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.70 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride is unique due to its specific combination of the cyclobutyl ring and the trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11;/h1,3-4,7H,2,5-6,8,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYIBOAAGYEBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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